molecular formula C20H26ClN3O B12776772 Quinoline, 2-((3-(dimethylamino)propyl)amino)-4-phenyl-, monohydrochloride, monohydrate CAS No. 97633-93-7

Quinoline, 2-((3-(dimethylamino)propyl)amino)-4-phenyl-, monohydrochloride, monohydrate

Cat. No.: B12776772
CAS No.: 97633-93-7
M. Wt: 359.9 g/mol
InChI Key: VRNFNVYYFNYPDU-UHFFFAOYSA-N
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Description

Quinoline, 2-((3-(dimethylamino)propyl)amino)-4-phenyl-, monohydrochloride, monohydrate is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This particular compound is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves the use of α,β-unsaturated aldehydes and substituted anilines. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of a strong acid like sulfuric acid . Another method is the Doebner-Miller reaction, which uses α,β-unsaturated aldehydes and substituted anilines in the presence of a catalyst such as phosphotungstic acid .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts such as clay or ionic liquids . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.

Comparison with Similar Compounds

Quinoline derivatives can be compared with other heterocyclic compounds such as:

    Isoquinolines: Similar in structure but with the nitrogen atom in a different position.

    Pyridines: Contain a single nitrogen atom in a six-membered ring.

    Indoles: Consist of a benzene ring fused to a pyrrole ring.

Quinoline derivatives are unique due to their double-ring structure and the presence of a nitrogen atom, which allows for diverse chemical reactivity and biological activity .

Properties

CAS No.

97633-93-7

Molecular Formula

C20H26ClN3O

Molecular Weight

359.9 g/mol

IUPAC Name

N',N'-dimethyl-N-(4-phenylquinolin-2-yl)propane-1,3-diamine;hydrate;hydrochloride

InChI

InChI=1S/C20H23N3.ClH.H2O/c1-23(2)14-8-13-21-20-15-18(16-9-4-3-5-10-16)17-11-6-7-12-19(17)22-20;;/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,21,22);1H;1H2

InChI Key

VRNFNVYYFNYPDU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.Cl

Origin of Product

United States

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